molecular formula C7H5NO3 B7810448 2-Nitrosobenzoic acid CAS No. 612-27-1

2-Nitrosobenzoic acid

Cat. No.: B7810448
CAS No.: 612-27-1
M. Wt: 151.12 g/mol
InChI Key: ZGKDNJHGCZXEGY-UHFFFAOYSA-N
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Description

2-Nitrosobenzoic acid is an organic compound with the molecular formula C₇H₅NO₃ It is a derivative of benzoic acid, where a nitroso group (-NO) is attached to the ortho position of the benzene ring

Scientific Research Applications

2-Nitrosobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the manufacture of various industrial chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitrosobenzoic acid can be synthesized through the nitration of benzoic acid, followed by reduction. The nitration process involves treating benzoic acid with a mixture of nitric acid and sulfuric acid, resulting in the formation of o-nitrobenzoic acid. This intermediate is then reduced using reagents such as iron and hydrochloric acid to yield o-nitrosobenzoic acid .

Industrial Production Methods

Industrial production of o-nitrosobenzoic acid typically follows the same synthetic route as described above. The process involves large-scale nitration and reduction reactions, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Nitrosobenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form o-nitrobenzoic acid.

    Reduction: It can be reduced to form o-aminobenzoic acid.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: o-Nitrobenzoic acid.

    Reduction: o-Aminobenzoic acid.

    Substitution: Products depend on the nucleophile used, such as o-hydroxybenzoic acid when using hydroxide ions.

Mechanism of Action

The mechanism of action of o-nitrosobenzoic acid involves its interaction with molecular targets through its nitroso group. This group can undergo redox reactions, forming reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    o-Nitrobenzoic acid: Similar in structure but contains a nitro group (-NO₂) instead of a nitroso group.

    o-Aminobenzoic acid: Contains an amino group (-NH₂) instead of a nitroso group.

    Benzoic acid: The parent compound without any substituents on the benzene ring.

Uniqueness

2-Nitrosobenzoic acid is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-nitrosobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-7(10)5-3-1-2-4-6(5)8-11/h1-4H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKDNJHGCZXEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210102
Record name 2-Nitrosobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-27-1
Record name 2-Nitrosobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Nitrosobenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Nitrosobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NITROSOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH9C2A66VD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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